Cas no 824943-40-0 ((2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride)

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride structure
824943-40-0 structure
Product Name:(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
كاس عدد:824943-40-0
وسط:C6H12ClNO3
ميغاواط:181.617381095886
MDL:MFCD07776737
CID:68881
PubChem ID:11367379
Update Time:2025-06-15

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (2S,5R)-5-Hydroxypipecolic acid hydrochloride
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • (2S)-trans-5-Hydroxy-piperidin-2-carbonsaeure,Hydrochlorid
    • (2S)-trans-5-hydroxy-piperidine-2-carboxylic acid,hydrochloride
    • (2S,5R)-5-hydroxypipecolic acid
    • (2S,5R)-5-Hydroxypipecolic acid HCl
    • (2S,5R)-5-hydroxy-piperidine-2-carboxylic acid hydrochloride
    • trans-5-Hydroxy-L-pipecolinsaeure-hydrochlorid
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)- (9CI)
    • AKOS015940999
    • (2S,5R)-5-hydroxypiperidine-2-carboxylicAcidHydrochloride
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
    • 824943-40-0
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid HCl
    • AM9561
    • DTXSID30463669
    • DK-0229
    • MFCD07776737
    • A902405
    • CS-0138320
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)-
    • (2S,5R)-5-hydroxy-2-Piperidinecarboxylic acid HCl
    • rel-(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • 880764-00-1
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
    • MDL: MFCD07776737
    • نواة داخلي: 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
    • مفتاح Inchi: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
    • ابتسامات: C([C@H]1NC[C@H](O)CC1)(=O)O.Cl

حساب السمة

  • نوعية دقيقة: 181.05100
  • النظائر كتلة واحدة: 181.0505709g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 3
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 1
  • تعقيدات: 137
  • رابطة تساهمية وحدة العد: 2
  • مركز ستيريو الذرية العد: 2
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 69.6Ų

الخصائص التجريبية

  • اللون / الشكل: No data available
  • كثيف: Not available
  • نقطة انصهار: Not available
  • نقطة الغليان: Not available
  • نقطة الوميض: Not available
  • بسا: 69.56000
  • لوغب: 0.31470
  • ضغط البخار: Not available

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM181410-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$888 2021-08-05
Alichem
A129005208-100mg
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
100mg
$252.28 2023-09-01
Alichem
A129005208-250mg
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
250mg
$372.40 2023-09-01
Alichem
A129005208-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$997.50 2023-09-01
TRC
A434040-5mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
5mg
$ 50.00 2022-06-08
TRC
A434040-10mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
10mg
$ 70.00 2022-06-08
TRC
A434040-50mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
50mg
$ 250.00 2022-06-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0800S-1g
(2S,5R)-5-Hydroxypipecolic acid hydrochloride
824943-40-0 98%
1g
11702.99CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0800S-5g
(2S,5R)-5-Hydroxypipecolic acid hydrochloride
824943-40-0 98%
5g
41384.47CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0800S-500mg
(2S,5R)-5-Hydroxypipecolic acid hydrochloride
824943-40-0 98%
500mg
6275.51CNY 2021-05-07

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
المراجع
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
المراجع
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

طريقة الإنتاج 3

رد فعل الشرط
1.1 1 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
2.2 Reagents: Diisopropylethylamine ;  12 h, rt
3.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
المراجع
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
2.1 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
3.2 Reagents: Diisopropylethylamine ;  12 h, rt
4.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Water Catalysts: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Tetrahydrofuran ;  48 h, rt
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
3.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
المراجع
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
2.2 0 °C; 2 h, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
4.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
المراجع
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
3.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
4.1 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
5.2 Reagents: Diisopropylethylamine ;  12 h, rt
6.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
المراجع
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Diisopropylethylamine ;  12 h, rt
2.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
المراجع
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  -10 °C; 70 min, -10 °C; -10 °C → 0 °C; 5 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
المراجع
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
2.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
المراجع
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
3.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
4.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
5.1 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
6.2 Reagents: Diisopropylethylamine ;  12 h, rt
7.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, rt
1.2 24 h, reflux
1.3 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
المراجع
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Raw materials

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Preparation Products

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